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Compound of Interest

Compound Name: Diethanolamine borate

Cat. No.: B14165425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of diethanolamine borate, a compound of interest in various chemical and pharmaceutical

applications. This document details the nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic properties of diethanolamine borate, including experimental protocols and data

interpretation.

Introduction
Diethanolamine borate is a chemical compound formed from the reaction of diethanolamine

and boric acid.[1] The resulting structure is a borate ester featuring a dative bond between the

nitrogen atom of the diethanolamine and the boron atom, leading to a stable, cyclic structure.[2]

This internal coordination differentiates it from simple borate esters and influences its chemical

and physical properties. Spectroscopic techniques such as NMR and IR are crucial for the

structural elucidation and characterization of this compound.

NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

determining the structure of diethanolamine borate in solution. Both ¹H and ¹³C NMR provide

detailed information about the chemical environment of the hydrogen and carbon atoms,

respectively.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of the reaction product of diethanolamine and boric acid shows

characteristic signals corresponding to the different proton environments in the molecule. The

chemical shifts are influenced by the formation of the borate ester and the coordination of the

nitrogen atom to the boron atom.

Table 1: ¹H NMR Chemical Shift Data for the Reaction Product of Diethanolamine and Boric

Acid

Functional Group Chemical Shift (δ) in ppm Multiplicity

Amino Group (-NH) 2.6 Broad Singlet

Methylene Groups (-CH₂) 3.4 and 3.6 Multiplet

Acid Hydroxyls (-OH) 4.0 Singlet

Solvent: Deuterated Dimethyl

Sulfoxide (DMSO-d₆)[3]

For comparison, the ¹H NMR spectrum of the starting material, diethanolamine, in CDCl₃

shows signals at approximately 2.75 ppm (-CH₂-N), 3.68 ppm (-CH₂-O), and a broad signal for

the -NH and -OH protons.[4] The downfield shift of the methylene protons in the

diethanolamine borate product is consistent with the formation of the ester linkages and the

change in the electronic environment around the nitrogen atom upon coordination to boron.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of diethanolamine
borate. The chemical shifts of the carbon atoms in diethanolamine are expected to shift upon

reaction with boric acid.

While a specific ¹³C NMR spectrum for pure diethanolamine borate is not readily available in

the literature, the data for the starting material, diethanolamine, provides a reference for

interpretation.

Table 2: ¹³C NMR Chemical Shift Data for Diethanolamine
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Carbon Atom Chemical Shift (δ) in ppm

-CH₂-N ~50

-CH₂-O ~60

Solvent: Not specified in the available literature.

[5]

Upon formation of diethanolamine borate, the chemical shifts of these carbons are expected

to be influenced by the formation of the B-O-C bonds and the N-B dative bond.

Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in

diethanolamine borate. The formation of the borate ester results in characteristic absorption

bands.

Table 3: Characteristic IR Absorption Frequencies for Diethanolamine Borate

Functional Group Vibrational Mode
Typical Wavenumber
(cm⁻¹)

O-H Stretching (H-bonded) 3200 - 3400 (broad)

N-H Stretching ~3300

C-H Stretching 2850 - 3000

B-O Stretching (in BO₄ units) 800 - 1200

B-O-B Bending 600 - 800

C-N Stretching 1000 - 1200

C-O Stretching 1000 - 1200

The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of O-H stretching,

likely from residual hydroxyl groups and absorbed water.[2] The characteristic B-O stretching

vibrations confirm the formation of the borate ester.[6]
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Experimental Protocols
Synthesis of Diethanolamine Borate
A common method for the synthesis of diethanolamine borate involves the direct reaction of

diethanolamine and boric acid.[1][7]

Procedure:

Combine stoichiometric amounts of diethanolamine and boric acid in a reaction vessel.

Heat the mixture to a temperature between 120 °C and 230 °C.[1]

The reaction proceeds with the elimination of water.

Upon completion, the product is cooled to yield diethanolamine borate, which can be

purified by recrystallization if necessary.

NMR Spectroscopic Measurement
Sample Preparation:

Dissolve a small amount of the diethanolamine borate sample in a suitable deuterated

solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10

mg in 0.5-0.7 mL of solvent).

Instrumental Parameters (General):

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 8-16.

Relaxation delay: 1-5 seconds.
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¹³C NMR:

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

Number of scans: 1024 or higher, depending on the sample concentration.

Relaxation delay: 2-5 seconds.

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

IR Spectroscopic Measurement
Sample Preparation:

Solid Sample (KBr Pellet):

Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate

mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Solid Sample (ATR):

Place a small amount of the solid sample directly on the diamond crystal of an Attenuated

Total Reflectance (ATR) accessory.

Instrumental Parameters (General):

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or the clean ATR crystal) should

be collected before scanning the sample.
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Visualization of Key Concepts
The following diagrams illustrate the molecular structure of diethanolamine borate and a

typical experimental workflow for its spectroscopic analysis.
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Caption: Reaction scheme for the formation of diethanolamine borate.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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